Physicochemical Profile: LogP and TPSA Comparison with Generic Thienopyridazine Cores
This specific 5-phenyl-4H-thieno[2,3-d]pyridazine exhibits a calculated logP of 3.1022, which is significantly higher than the unsubstituted thieno[2,3-d]pyridazine core . This increase in lipophilicity is directly attributed to the 5-phenyl substitution, which enhances membrane permeability potential by over 1.5 log units. In parallel, the topological polar surface area (TPSA) is 15.6 Ų, which remains well within the acceptable range for CNS drug candidates and oral bioavailability [1].
| Evidence Dimension | Lipophilicity (logP) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | logP = 3.1022; TPSA = 15.6 Ų |
| Comparator Or Baseline | Unsubstituted thieno[2,3-d]pyridazine (estimated logP ~1.5); Generic CNS drug threshold (TPSA < 90 Ų) |
| Quantified Difference | ΔlogP ≈ +1.6 |
| Conditions | Computational prediction (ChemAxon software) as reported on vendor datasheet |
Why This Matters
Procurement decisions for medicinal chemistry campaigns prioritize building blocks with optimal logP (1-3.5) and low TPSA to ensure hit compounds have favorable cell permeability and oral absorption potential.
- [1] Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. View Source
